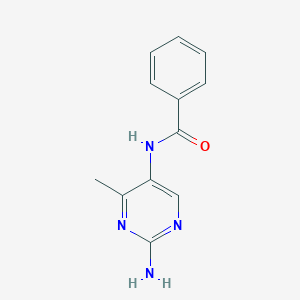

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide

Description

Properties

CAS No. |

649746-04-3 |

|---|---|

Molecular Formula |

C12H12N4O |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(2-amino-4-methylpyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)16-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15) |

InChI Key |

OMSFWJFBZVBHJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide typically involves the reaction of 2-amino-4-methylpyrimidine with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the benzamide group.

Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide derivatives have been investigated for their role as intermediates in the synthesis of antiviral nucleotide derivatives. Such compounds are crucial for developing treatments against viral infections, as they can inhibit viral replication by interfering with nucleotide metabolism .

Enzyme Inhibition

Research indicates that benzamide derivatives, including those containing the pyrimidine moiety, exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that compounds similar to N-(2-Amino-4-methylpyrimidin-5-yl)benzamide can inhibit carbonic anhydrases (CAs), which are vital for regulating pH and fluid balance in biological systems. The inhibition constants (IC50 values) for these compounds range from nanomolar to micromolar levels, indicating potent activity .

Carbonic Anhydrase Inhibition

A study reported the synthesis of several benzamide derivatives, including those similar to N-(2-Amino-4-methylpyrimidin-5-yl)benzamide, which were tested for their inhibitory effects on human carbonic anhydrase isoforms. The most promising compounds demonstrated IC50 values as low as 0.09 µM against hCA II, highlighting their potential as therapeutic agents for conditions like glaucoma and other disorders involving fluid regulation .

PROTAC Development

In the realm of targeted protein degradation, N-(2-Amino-4-methylpyrimidin-5-yl)benzamide has been explored as a ligand in proteolysis-targeting chimera (PROTAC) design. These compounds can selectively degrade specific proteins involved in disease pathology, such as BRD4 and HDAC6. The incorporation of this benzamide derivative into PROTACs has shown enhanced stability and selectivity compared to traditional ligands, making it a valuable candidate in drug development .

Summary of Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound has a simpler structure compared to the methoxy-rich derivative in and the tetrahydropyrimidinone derivative in .

Electronic Effects: The 2-amino group in the target compound provides hydrogen-bonding capability, analogous to the amino groups in . However, the dioxo groups in introduce electron-withdrawing effects, which could alter reactivity or stability.

Synthetic Accessibility : The target compound lacks the multi-step functionalization seen in (e.g., methoxy additions) and (e.g., benzylation), suggesting a more straightforward synthesis.

Physicochemical Properties

- Solubility : The methoxy groups in likely enhance aqueous solubility compared to the target compound. In contrast, the benzyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility .

- Thermal Stability : The higher melting point of (118–120°C) suggests greater crystalline stability compared to the target compound, though data for the latter is unavailable.

Biological Activity

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound N-(2-Amino-4-methylpyrimidin-5-yl)benzamide can be synthesized through various chemical pathways, typically involving the reaction of 2-amino-4-methylpyrimidine with benzoyl chloride or related benzamide precursors. The structural formula can be represented as follows:

This structure features a pyrimidine ring substituted at the 2-position with an amino group and at the 4-position with a methyl group, linked to a benzamide moiety.

1. Anticancer Activity

Research has demonstrated that derivatives of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide exhibit significant anticancer properties. A study focusing on similar compounds showed that they could inhibit DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics. For example, derivatives were found to have EC50 values in the micromolar range against human leukemia KG-1 cells, indicating their potential as therapeutic agents for hematological malignancies .

Table 1: Biological Activity Against DNMTs

| Compound | Target Enzyme | EC50 (μM) | Efficacy (%) |

|---|---|---|---|

| N-(2-Amino-4-methylpyrimidin-5-yl)benzamide | DNMT3A | 0.9 | 90 |

| Reference Compound SGI-1027 | DNMT1 | 10 | - |

2. Enzyme Inhibition

N-(2-Amino-4-methylpyrimidin-5-yl)benzamide has been studied for its role as a potential inhibitor of various enzymes, particularly kinases. In vitro studies suggest that it may act as a selective inhibitor for specific protein kinases, which play vital roles in cell signaling pathways associated with cancer progression .

Table 2: Inhibitory Effects on Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| N-(2-Amino-4-methylpyrimidin-5-yl)benzamide | Bcr-Abl | 52 |

| Reference Compound Nilotinib | Bcr-Abl | 25 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide and pyrimidine rings significantly affect biological activity. Compounds with various substitutions were synthesized to explore their effects on potency and selectivity against DNMTs and kinases:

- Substituent Variations : The introduction of different functional groups at the benzamide position can enhance or reduce activity.

- Pyrimidine Modifications : Changes to the amino or methyl groups on the pyrimidine ring also influence enzyme binding affinity and selectivity.

Figure 1: Structure of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide Derivatives

Structure

Case Study 1: Inhibition of DNMTs

In a controlled study, N-(2-Amino-4-methylpyrimidin-5-yl)benzamide derivatives were tested for their ability to inhibit DNMTs in human leukemia cell lines. The most potent derivative exhibited an EC50 value of 0.9 μM against DNMT3A, leading to re-expression of silenced genes involved in tumor suppression .

Case Study 2: Protein Kinase Inhibition

Another study evaluated the compound's efficacy in inhibiting Bcr-Abl kinase activity in vitro. Results indicated an IC50 value of 52 nM, demonstrating significant potency compared to known inhibitors like nilotinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.